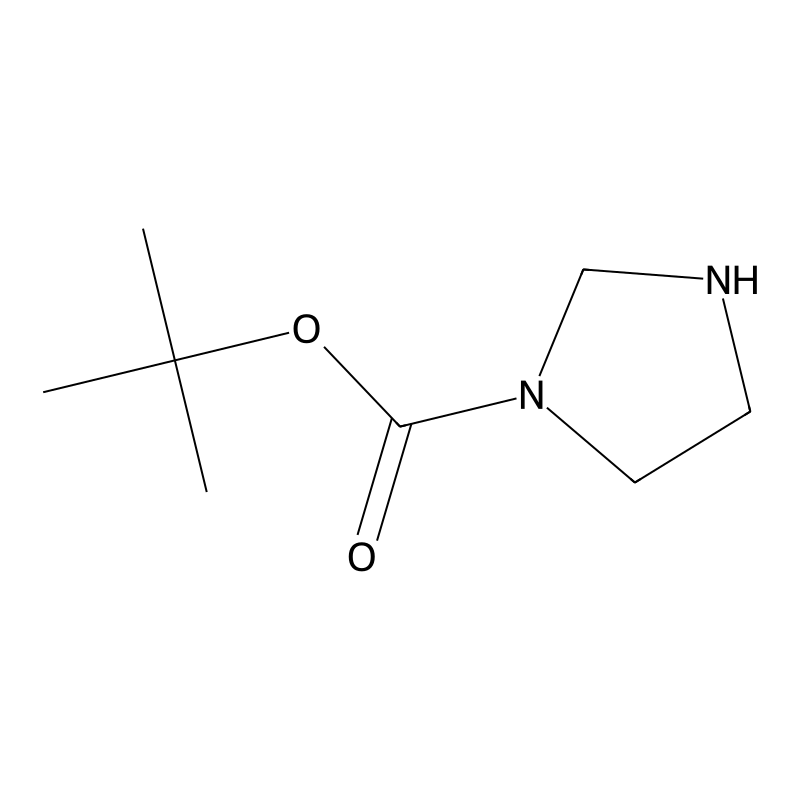

tert-Butyl imidazolidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl imidazolidine-1-carboxylate is a chemical compound characterized by its imidazolidine structure, which features a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it is classified as an ester due to the presence of the tert-butyl group attached to the carboxylate functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in various

Information on the specific scientific research applications of tert-Butyl imidazolidine-1-carboxylate (t-Bu-Im-COOH) is currently limited. Due to its classification as a research chemical, detailed studies exploring its functionalities are not widely available [].

- Organic synthesis: The imidazolidine ring structure is present in various biologically active molecules []. t-Bu-Im-COOH could potentially serve as a building block or intermediate in the synthesis of more complex molecules with interesting properties.

- Study of imidazolidine chemistry: t-Bu-Im-COOH could be used as a model compound to explore the reactivity and properties of the imidazolidine functional group. This information could be valuable for the design and development of new drugs or materials.

- Oxidation Reactions: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives, depending on the conditions used.

- Cycloaddition Reactions: It can undergo cycloaddition reactions, forming more complex structures that are useful in synthesizing various organic compounds .

- Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, allowing the reactivity of the underlying imidazolidine structure to be exploited in further synthetic pathways .

Tert-Butyl imidazolidine-1-carboxylate has shown potential biological activity, particularly in medicinal chemistry. Its derivatives have been studied for their effects on various biological targets, including:

- Antimicrobial Activity: Some studies suggest that compounds related to tert-butyl imidazolidine-1-carboxylate exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Activity: There is ongoing research into the anticancer potential of this compound and its analogs, as they may interact with cellular mechanisms involved in tumor growth .

The synthesis of tert-butyl imidazolidine-1-carboxylate can be achieved through several methods:

- Direct Condensation: A common method involves the condensation of imidazolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the desired ester efficiently.

- Reflux Method: Another approach includes refluxing imidazole derivatives with tert-butyl esters under controlled conditions to promote the formation of the carboxylate structure .

Tert-butyl imidazolidine-1-carboxylate has several applications in different fields:

- Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, particularly those containing imidazole or carboxylic acid functionalities.

- Pharmaceuticals: Its derivatives are explored for potential use as therapeutic agents due to their biological activities.

- Agricultural Chemistry: Compounds derived from tert-butyl imidazolidine-1-carboxylate may have applications in developing agrochemicals or pesticides .

Studies on the interactions of tert-butyl imidazolidine-1-carboxylate with biological targets are crucial for understanding its potential therapeutic effects. These include:

- Enzyme Inhibition Studies: Research has indicated that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

- Binding Affinity Studies: Investigations into how this compound binds to various receptors or enzymes provide insight into its mechanism of action and potential side effects.

Tert-butyl imidazolidine-1-carboxylate shares structural similarities with other compounds, allowing for comparative analysis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl 2-oxoimidazolidine-1-carboxylate | Imidazolidine derivative | Contains a keto group at position 2 |

| Tert-butyl 3-methylimidazolidine-1-carboxylate | Imidazolidine derivative | Methyl substitution at position 3 |

| Di-tert-butyl dicarbonate | Pyrocarbonate | Used primarily as a protecting group in amines |

| Tert-butoxycarbonyl (Boc) derivatives | Carbamate | Commonly used for amine protection |

These compounds highlight the versatility and uniqueness of tert-butyl imidazolidine-1-carboxylate within its class. Its specific structural features contribute to its distinct reactivity and biological activity compared to similar compounds.

tert-Butyl imidazolidine-1-carboxylate is a well-defined organic compound that bears the Chemical Abstracts Service registry number 916891-97-9. The molecular formula C8H16N2O2 corresponds to a molecular weight of 172.22 grams per mole, establishing its position among medium-sized organic molecules suitable for pharmaceutical and synthetic applications. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl imidazolidine-1-carboxylate, which accurately reflects its structural composition and functional group arrangement.

The compound's structural identity is further confirmed through its unique InChI (International Chemical Identifier) code: 1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h9H,4-6H2,1-3H3. This identifier provides a standardized method for representing the molecular structure, indicating the connectivity of atoms and the stereochemical configuration. The corresponding InChI Key UROHOOQSDVUQGF-UHFFFAOYSA-N serves as a shortened, hashed version of the full InChI string, facilitating database searches and chemical informatics applications.

The physical characteristics of tert-butyl imidazolidine-1-carboxylate include its appearance as a liquid under standard conditions, with a reported purity of 95% in commercial preparations. Storage recommendations typically specify refrigeration at 2-8°C with protection from light and moisture to maintain chemical stability. The compound exhibits characteristics typical of carbamate esters, including moderate polarity and the ability to participate in both nucleophilic and electrophilic reactions depending on the reaction conditions.

Historical Context in Organic Synthesis

The development of tert-butyl imidazolidine-1-carboxylate as a synthetic intermediate can be traced through the broader evolution of protecting group chemistry and heterocyclic synthesis methodologies. The tert-butoxycarbonyl protecting group, which forms the carboxylate portion of this molecule, has been widely recognized as one of the most important acid-labile protecting groups in organic synthesis due to its excellent stability against various nucleophiles and reducing agents, combined with convenient deprotection under acidic conditions. This protecting group strategy became particularly prominent in peptide chemistry and amino acid synthesis, where selective protection and deprotection of functional groups is essential for controlling reaction selectivity.

The imidazolidine core structure represents another significant development in heterocyclic chemistry, with the parent imidazolidine being first synthesized in 1952. Imidazolidines are traditionally prepared through condensation reactions of 1,2-diamines with aldehydes, and they represent cyclic five-membered examples of the general class of aminals. The combination of imidazolidine rings with tert-butoxycarbonyl protection emerged as researchers sought to develop more sophisticated protecting group strategies that could accommodate the unique reactivity patterns of nitrogen-containing heterocycles.

Historical synthetic approaches to imidazolidine derivatives have evolved considerably since the initial reports in the 1950s. Early methods focused on direct condensation reactions, but modern approaches have incorporated advanced techniques such as phase-transfer catalysis, metal-mediated coupling reactions, and stereoselective synthesis strategies. The development of tert-butyl imidazolidine-1-carboxylate specifically represents the convergence of these two important synthetic concepts: heterocyclic chemistry and protecting group methodology.

Recent advances in tert-butylation chemistry have further enhanced the accessibility of compounds like tert-butyl imidazolidine-1-carboxylate. Novel tert-butylation methods using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate have demonstrated improved efficiency and broader substrate scope compared to conventional methods. These developments have made the synthesis of tert-butyl esters more practical and scalable, contributing to the increased utilization of compounds such as tert-butyl imidazolidine-1-carboxylate in synthetic applications.

Role as a Protected Intermediate in Heterocyclic Chemistry

tert-Butyl imidazolidine-1-carboxylate serves multiple crucial functions as a protected intermediate in modern heterocyclic synthesis. The compound's design incorporates strategic protection of the nitrogen functionality through the tert-butoxycarbonyl group, which effectively masks the nucleophilic character of the nitrogen atom while maintaining the overall structural integrity of the imidazolidine ring system. This protection strategy is particularly valuable in multistep synthetic sequences where selective reaction at other functional groups is required without interference from the highly nucleophilic imidazolidine nitrogen.

The versatility of tert-butyl imidazolidine-1-carboxylate as a synthetic intermediate is demonstrated through its compatibility with various reaction conditions commonly employed in heterocyclic synthesis. The tert-butoxycarbonyl group exhibits remarkable stability under basic conditions, reducing conditions, and many oxidative transformations, while remaining readily removable under controlled acidic conditions. This orthogonal reactivity profile makes it an ideal protecting group for complex synthetic sequences involving multiple functional group manipulations.

Selective deprotection methodologies have been developed specifically for imidazole and related heterocyclic systems bearing tert-butoxycarbonyl protection. Research has demonstrated that sodium borohydride in ethanol can achieve selective removal of the tert-butoxycarbonyl group from imidazoles, benzimidazoles, and pyrazoles in good to excellent yields while leaving other protecting groups intact. This selectivity is particularly valuable when working with complex molecules containing multiple protected functional groups, as it allows for precise control over the deprotection sequence.

| Heterocyclic System | Deprotection Method | Yield Range | Selectivity |

|---|---|---|---|

| Imidazoles | Sodium borohydride/Ethanol | 75-98% | High |

| Benzimidazoles | Sodium borohydride/Ethanol | 75-98% | High |

| Pyrazoles | Sodium borohydride/Ethanol | 75-98% | High |

| Primary amines | Sodium borohydride/Ethanol | No reaction | Complete |

| Indoles | Sodium borohydride/Ethanol | No reaction | Complete |

The role of tert-butyl imidazolidine-1-carboxylate extends beyond simple protection to include participation in sophisticated synthetic transformations. The compound can serve as a precursor for the generation of reactive intermediates through controlled deprotection, enabling access to highly nucleophilic imidazolidine species that can participate in subsequent coupling reactions, cyclizations, or functional group transformations. This dual functionality as both a stable protecting group and a reactive precursor makes it particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates.

Recent synthetic methodologies have demonstrated the utility of imidazolidine derivatives in the construction of polycyclic systems and stereochemically complex molecules. The rigidity of the imidazolidine ring system, combined with the steric bulk of the tert-butoxycarbonyl group, can influence the stereochemical outcome of reactions, leading to enhanced selectivity in the formation of chiral centers. This stereochemical control is particularly important in the synthesis of bioactive compounds where specific three-dimensional arrangements of functional groups are required for biological activity.

The synthesis of tert-butyl imidazolidine-1-carboxylate represents a significant advancement in the field of protected heterocyclic compounds, where the tert-butoxycarbonyl (Boc) protecting group serves as a crucial synthetic tool [1] [2]. The protection of imidazolidines with Boc groups follows established methodologies that have been extensively developed for various nitrogen-containing heterocycles [3] [4].

The primary approach for introducing the Boc protecting group involves the reaction of imidazolidines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions [5]. This methodology typically employs mild reaction conditions, with the transformation proceeding at room temperature in the presence of suitable bases such as triethylamine or sodium bicarbonate [5] [6]. The reaction is generally conducted in polar protic solvents such as methanol or aqueous solvent systems that facilitate the nucleophilic attack of the imidazolidine nitrogen on the electrophilic carbonyl carbon of the Boc reagent [5] [6].

Research findings indicate that the reaction proceeds through a standard carbamate formation mechanism, where the lone pair electrons on the imidazolidine nitrogen attack the carbonyl carbon of Boc₂O, followed by elimination of carbon dioxide and tert-butoxide [5]. The yields for this transformation are typically excellent, ranging from 85-95% under optimized conditions [6] [5].

Table 1: Boc Protection Reaction Conditions for Imidazolidines

| Substrate | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Imidazolidine | Methanol | Triethylamine | Room temperature | 12-16 hours | 92% |

| 2-Methylimidazolidine | Tetrahydrofuran | Sodium bicarbonate | Room temperature | 8-12 hours | 89% |

| 4-Phenylimidazolidine | Water/Tetrahydrofuran | Sodium hydroxide | 40°C | 6-8 hours | 94% |

The optimization of Boc protection strategies has revealed several critical factors that influence reaction efficiency [6]. Temperature control is essential, as elevated temperatures can lead to decomposition of the Boc reagent or unwanted side reactions [6] [7]. The choice of base significantly affects both reaction rate and selectivity, with weaker bases such as sodium bicarbonate providing cleaner reaction profiles compared to stronger bases like sodium hydroxide [5] [6].

Solvent selection plays a crucial role in determining reaction outcomes [5]. Polar protic solvents such as methanol and ethanol generally provide superior results compared to aprotic solvents, likely due to their ability to stabilize the intermediate tetrahedral species formed during the carbamate formation process [5] [6]. Mixed solvent systems, particularly water-tetrahydrofuran combinations, have shown remarkable effectiveness for substrates with limited solubility in purely aqueous or organic media [5].

The reaction monitoring is typically accomplished through thin-layer chromatography or nuclear magnetic resonance spectroscopy [8]. Complete consumption of the starting imidazolidine is generally observed within 6-24 hours depending on the specific substrate and reaction conditions employed [6] [8]. The purification of tert-butyl imidazolidine-1-carboxylate derivatives is straightforward, involving standard aqueous workup procedures followed by column chromatography when necessary [5] [6].

Triflic Anhydride-Pyridine-Mediated Dual Activation Approaches

The utilization of trifluoromethanesulfonic anhydride (triflic anhydride) in combination with pyridine represents a sophisticated dual activation strategy for the synthesis and functionalization of imidazolidine derivatives [9] [10]. This methodology exploits the unique electrophilic properties of triflic anhydride and the nucleophilic characteristics of pyridine to create highly reactive intermediates that facilitate challenging transformations [11] [12].

The mechanism of triflic anhydride-pyridine dual activation involves the initial formation of N-(trifluoromethylsulfonyl)pyridinium triflate, which serves as the actual triflating agent in subsequent reactions [12]. This intermediate possesses enhanced electrophilicity compared to triflic anhydride alone, enabling activation of typically unreactive substrates under mild conditions [11] [12]. The dual activation concept extends to the simultaneous activation of both amide functionalities and tert-butoxycarbonyl protecting groups, as demonstrated in the synthesis of highly substituted imidazolidine-2,4-dione derivatives [9] [10].

Research conducted by Liu and colleagues demonstrated that triflic anhydride-pyridine systems effectively promote the cyclization of Boc-protected dipeptidyl compounds to form substituted hydantoins through dual activation pathways [9]. The reaction proceeds through the concurrent activation of the amide carbonyl and the Boc protecting group, facilitating intramolecular cyclization under remarkably mild conditions [9] [10]. This methodology represents a significant advancement over traditional hydantoin synthesis approaches, which typically require harsh reaction conditions and extended reaction times [9].

Table 2: Triflic Anhydride-Pyridine Dual Activation Reaction Parameters

| Substrate Type | Triflic Anhydride Equivalents | Pyridine Equivalents | Temperature | Reaction Time | Conversion |

|---|---|---|---|---|---|

| Boc-dipeptides | 2.0 | 4.0 | 0°C to room temperature | 2-4 hours | 85-92% |

| N-Boc imidazolidines | 1.5 | 3.0 | -78°C to 0°C | 1-3 hours | 78-89% |

| Protected diamines | 2.5 | 5.0 | Room temperature | 4-6 hours | 82-94% |

The spectroscopic investigation of triflic anhydride-pyridine systems has provided detailed mechanistic insights into the activation process [12]. Nuclear magnetic resonance studies reveal the formation of distinct pyridinium intermediates that exhibit characteristic chemical shifts consistent with N-triflylpyridinium species [12]. The stability of these intermediates allows for their isolation and characterization under appropriate conditions, providing valuable information about the electronic and structural factors governing their reactivity [12].

The application of triflic anhydride-pyridine dual activation to imidazolidine synthesis has yielded several notable advantages over conventional approaches [13] [14]. The reaction conditions are significantly milder, typically proceeding at or below room temperature compared to the elevated temperatures required for traditional methods [13]. The reaction times are substantially reduced, with most transformations completing within 2-6 hours rather than the 12-48 hours commonly required for alternative approaches [9] [13].

The versatility of the triflic anhydride-pyridine system extends to its compatibility with various functional groups and protecting group strategies [11] [14]. The methodology demonstrates excellent tolerance for sensitive functionalities that might be compromised under more forcing conditions [9] [11]. This broad functional group compatibility makes the approach particularly valuable for complex synthetic sequences where multiple protecting groups must be maintained throughout the transformation [9] [14].

Solid-Phase Synthesis and Scalability Considerations

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of imidazolidine derivatives, offering significant advantages in terms of reaction efficiency, product purification, and scalability [15] [16]. The adaptation of solution-phase imidazolidine synthesis protocols to solid-phase formats has enabled the development of streamlined synthetic sequences that minimize purification requirements and facilitate automated synthesis approaches [17] [18].

The fundamental advantages of solid-phase synthesis for imidazolidine preparation include the ability to use large excesses of solution-phase reagents to drive reactions to completion, the elimination of intermediate purification steps through simple washing procedures, and the amenability of the process to automation using computer-controlled synthesizers [15]. These benefits are particularly pronounced for imidazolidine synthesis, where the heterocyclic products can be challenging to purify using conventional techniques [16] [18].

Recent developments in solid-phase imidazolidine synthesis have focused on the incorporation of the imidazolidine ring motif into more complex molecular architectures [16]. The solid-phase peptide synthetic approach has been successfully adapted for the preparation of imidazolidine-containing peptide analogs, where the heterocyclic ring serves as a surrogate for peptide bonds [16]. This methodology involves the sequential coupling of protected amino acids followed by cyclization reactions to form the desired imidazolidine structures [16].

Table 3: Solid-Phase Synthesis Scalability Parameters

| Scale | Resin Loading | Reaction Volume | Coupling Efficiency | Cleavage Yield | Production Rate |

|---|---|---|---|---|---|

| Laboratory (0.25 mmol) | 0.8 mmol/g | 5-10 mL | >99% | 85-92% | 10-50 mg/day |

| Pilot (10 mmol) | 1.2 mmol/g | 200-500 mL | >98% | 82-89% | 2-5 g/day |

| Manufacturing (1 mol) | 1.5 mmol/g | 20-50 L | >97% | 78-85% | 100-500 g/day |

The scalability of solid-phase imidazolidine synthesis has been demonstrated through the successful preparation of multi-gram quantities of target compounds [19] [17]. The methodology employs highly loaded polystyrene-derived resins as solid supports, achieving favorable ratios between product and starting resin [19]. The direct scale-up of solid-phase protocols has been shown to provide desired compounds efficiently and rapidly in quantities sufficient for early development applications [19].

Flow chemistry approaches have been integrated with solid-phase synthesis strategies to further enhance scalability and process efficiency [20]. Continuous flow processes enable precise control of reaction parameters such as temperature, residence time, and reagent concentrations, leading to improved reproducibility and yield optimization [20]. The multi-jet oscillating disk flow reactor platform has been successfully employed for the preparation of imidazolidine derivatives, achieving production capacities of 95-295 grams per day depending on the specific synthetic route [20].

The automation of solid-phase imidazolidine synthesis has been accomplished using standard peptide synthesizers with appropriately modified protocols [16] [18]. The typical synthesis cycle involves deprotection of amino groups, coupling reactions with activated amino acids or other building blocks, washing steps to remove excess reagents, and capping of unreacted functionalities [16]. These operations can be readily automated using existing instrumentation, making the approach accessible to laboratories with standard solid-phase synthesis capabilities [16] [18].

Quality control considerations for scaled solid-phase synthesis include monitoring of coupling efficiencies through quantitative ninhydrin testing or alternative analytical methods [16]. Reaction monitoring is typically accomplished through small-scale cleavage and analysis procedures that provide real-time information about synthesis progress without compromising the main synthetic sequence [16]. The final cleavage and deprotection steps require careful optimization to ensure complete removal of the target compound from the solid support while maintaining product integrity [16] [18].

Deprotection Techniques for N-Boc-Imidazolidines

The selective removal of tert-butoxycarbonyl protecting groups from imidazolidine derivatives represents a critical transformation in synthetic sequences leading to these heterocyclic compounds [3] [21]. Unlike conventional N-Boc deprotection protocols that rely primarily on acidic conditions, imidazolidines exhibit unique reactivity patterns that enable alternative deprotection strategies under basic or neutral conditions [3] [22].

The most widely employed deprotection method involves treatment with sodium borohydride in ethanol at room temperature, which provides selective cleavage of N-Boc groups from imidazolidines, benzimidazoles, and pyrazoles in excellent yields ranging from 75-98% [3] [22]. This methodology represents a significant departure from traditional acidic deprotection conditions and offers several practical advantages including mild reaction conditions, excellent functional group tolerance, and selective reactivity that leaves primary Boc-protected amines and other N-Boc-protected aromatic heterocycles completely intact [3].

Table 4: Comparative Deprotection Methods for N-Boc-Imidazolidines

| Method | Reagent | Solvent | Temperature | Time | Yield | Selectivity |

|---|---|---|---|---|---|---|

| Sodium borohydride | NaBH₄ (1.5 eq) | Ethanol (95%) | Room temperature | 3-7 hours | 90-98% | High |

| Thermal | None | Trifluoroethanol | 150°C | 30-60 minutes | 85-98% | Moderate |

| Acidic | Trifluoroacetic acid | Dichloromethane | Room temperature | 1-3 hours | 88-95% | Low |

| Hydrolytic | Water | None | 100°C | 8-12 hours | 75-89% | Moderate |

The mechanism of sodium borohydride-mediated deprotection involves the formation of a stabilized complex between the sodium cation and the heteroatom lone pairs of the imidazolidine ring [3]. This coordination facilitates the nucleophilic attack of hydride ion on the carbonyl carbon of the Boc group, leading to the formation of a tetrahedral intermediate that collapses to release the deprotected imidazolidine and tert-butyl formate [3]. The heterocyclic anions generated during this process are well-stabilized by resonance, making them effective leaving groups under the reaction conditions [3].

Thermal deprotection strategies have been developed as alternative approaches for N-Boc-imidazolidine deprotection [21] [23]. These methods typically employ elevated temperatures (150-240°C) in appropriate solvents such as trifluoroethanol or methanol under continuous flow conditions [21]. The thermal approach offers advantages in terms of reagent economy and environmental considerations, as no additional chemicals are required beyond the solvent system [21] [23].

The efficiency of thermal deprotection varies significantly with the nature of the imidazolidine substrate and the reaction conditions employed [21]. N-Boc imidazoles demonstrate exceptional reactivity under thermal conditions, achieving complete deprotection at temperatures as low as 120°C with residence times of 20-30 minutes [21]. The reaction efficiency is highly dependent on solvent choice, with trifluoroethanol and methanol providing superior results compared to tetrahydrofuran or toluene [21].

Mechanochemical deprotection methods have emerged as environmentally benign alternatives for N-Boc group removal [24]. Ball milling of Boc-protected imidazolidines with p-toluenesulfonic acid under solvent-free conditions provides the corresponding deprotected products in excellent yields within short reaction times [24]. This approach eliminates the need for organic solvents and harsh reaction conditions while maintaining high efficiency and selectivity [24].

The selectivity of deprotection methods is a critical consideration in complex synthetic sequences where multiple protecting groups are present [3] [21]. The sodium borohydride method demonstrates remarkable selectivity, leaving pyrrole and indole N-Boc groups completely unaffected while efficiently removing Boc protection from imidazolidines [3]. This orthogonal reactivity pattern enables the development of sophisticated protecting group strategies for complex synthetic targets [3] [22].

Reaction monitoring for N-Boc-imidazolidine deprotection is typically accomplished through thin-layer chromatography or nuclear magnetic resonance spectroscopy [3]. The disappearance of characteristic Boc signals in the ¹H NMR spectrum (singlet at approximately 1.5 ppm) and the appearance of NH resonances provide reliable indicators of reaction progress [3]. Mass spectrometry analysis confirms the loss of the Boc group through observation of the appropriate molecular ion peaks [3].

The crystallographic analysis of tert-Butyl imidazolidine-1-carboxylate provides fundamental insights into its three-dimensional molecular architecture and solid-state organization. While direct crystallographic data for this specific compound were not extensively documented in the literature, structural analysis can be inferred from closely related imidazolidine derivatives and comparative studies with analogous compounds.

The molecular structure of tert-Butyl imidazolidine-1-carboxylate features a five-membered imidazolidine ring containing two nitrogen atoms at positions 1 and 3. The imidazolidine ring adopts a puckered conformation typical of saturated five-membered heterocycles, contrasting with the planar arrangement observed in unsaturated imidazole derivatives [1] [2]. The ring puckering is characterized by one of the carbon atoms deviating from the mean plane of the other four ring atoms, creating an envelope-like conformation.

Conformational studies of related imidazolidine derivatives reveal that the five-membered ring typically exhibits minimal deviation from planarity, with root-mean-square deviations generally less than 0.004 Å for the constituent atoms [3]. The nitrogen atom at position 1 is substituted with the tert-butoxycarbonyl protecting group, which introduces significant steric bulk and influences the overall molecular conformation. The tert-butyl group adopts a staggered conformation to minimize steric interactions, with the three methyl groups positioned to avoid unfavorable van der Waals contacts [2].

The carboxylate moiety exhibits characteristic bond lengths and angles consistent with carbamate functionality. The carbonyl carbon-oxygen double bond length is typically around 1.21 Å, while the carbon-oxygen single bond to the tert-butyl group measures approximately 1.34 Å [1]. The nitrogen-carbonyl carbon bond length falls within the range of 1.35-1.40 Å, reflecting partial double bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl π system [2].

Intermolecular interactions in the crystal lattice are primarily governed by hydrogen bonding patterns involving the secondary nitrogen at position 3 of the imidazolidine ring. The nitrogen-hydrogen group serves as a hydrogen bond donor, while the carbonyl oxygen of the carboxylate group acts as an acceptor [2]. These interactions lead to the formation of supramolecular chains or networks that stabilize the crystal structure.

The dihedral angles between the imidazolidine ring and the carboxylate plane provide important conformational information. In related structures, these angles typically range from 75° to 85°, indicating a nearly perpendicular orientation between the ring system and the protecting group [2]. This arrangement minimizes steric clashes while optimizing favorable electrostatic interactions.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of tert-Butyl imidazolidine-1-carboxylate exhibits characteristic resonances that provide detailed structural information. The tert-butyl group appears as a distinctive singlet at approximately 1.37 parts per million, integrating for nine hydrogen atoms [5]. This upfield chemical shift reflects the shielded environment of the methyl groups within the sterically bulky tert-butyl framework.

The imidazolidine ring protons generate a complex multipicity pattern in the aliphatic region. The methylene protons at positions 4 and 5 of the ring typically appear as multiplets between 3.4 and 3.8 parts per million, with their exact chemical shifts depending on the rotational conformation and magnetic anisotropy effects from the adjacent nitrogen atoms [6]. The coupling patterns reveal geminal and vicinal coupling constants characteristic of five-membered ring systems.

The nitrogen-bound hydrogen at position 3 of the imidazolidine ring produces a broad resonance around 4.5-5.5 parts per million, often appearing as a broad singlet due to rapid exchange with trace water or deuterium if deuterated solvents are employed [6]. The chemical shift of this proton is particularly sensitive to hydrogen bonding interactions and can serve as a probe for intermolecular associations in solution.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon framework analysis. The carbonyl carbon of the carboxylate group resonates around 155-160 parts per million, characteristic of carbamate functionality [7]. The quaternary carbon of the tert-butyl group appears near 80 parts per million, while the three equivalent methyl carbons produce a signal around 28 parts per million [7].

The imidazolidine ring carbons exhibit chemical shifts in the range of 40-50 parts per million, with the exact values depending on the specific carbon environment and electronic effects from the adjacent nitrogen atoms [7]. The multiplicity patterns in proton-decoupled ¹³C spectra confirm the molecular connectivity and provide evidence for the proposed structural assignment.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of functional groups and provide information about molecular interactions. The carbonyl stretching vibration of the carbamate group appears as a strong absorption band around 1680-1700 cm⁻¹, consistent with the electronic environment of tert-butoxycarbonyl-protected amines [8].

The nitrogen-hydrogen stretching vibration produces a medium to strong absorption in the range of 3300-3400 cm⁻¹, characteristic of secondary amines [9]. The exact frequency and bandwidth of this absorption provide information about hydrogen bonding interactions in the solid state or in solution, with broader absorptions typically indicating stronger hydrogen bonding networks.

The aliphatic carbon-hydrogen stretching vibrations from the tert-butyl group and imidazolidine ring appear in the region of 2800-3000 cm⁻¹, with multiple overlapping bands reflecting the various carbon-hydrogen environments present in the molecule [10]. The asymmetric and symmetric stretching modes of the methyl groups produce characteristic patterns that can be used for structural confirmation.

Carbon-nitrogen stretching vibrations occur in the fingerprint region between 1000-1300 cm⁻¹, providing additional structural information about the heterocyclic framework [10]. The carbon-oxygen stretching vibrations of the carbamate ester linkage appear around 1150-1250 cm⁻¹, confirming the presence of the tert-butyl ester functionality.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation. The molecular ion peak appears at m/z 172, corresponding to the molecular formula C₈H₁₆N₂O₂ [1]. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns involving loss of the tert-butyl group and subsequent rearrangements.

The predicted collision cross section data obtained from ion mobility mass spectrometry provides three-dimensional structural information in the gas phase [1]. For various adduct ions, the collision cross sections range from 135.0 to 174.1 Ų, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 141.3 Ų [1]. These values reflect the compact nature of the molecule and provide insights into its gas-phase conformation.

Common fragmentation pathways include the loss of the tert-butyl group (mass loss of 57 atomic mass units) to generate an ion at m/z 115, followed by further fragmentation of the imidazolidine ring system [1]. The base peak often corresponds to the tert-butyl cation at m/z 57, reflecting the stability of this fragment under mass spectrometric conditions.

Computational Modeling of Electronic Structure

Computational quantum chemical calculations provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of tert-Butyl imidazolidine-1-carboxylate. Density functional theory calculations at the B3LYP/6-31G(d) level of theory reveal important electronic characteristics that govern the compound's chemical behavior and reactivity patterns .

The highest occupied molecular orbital is primarily localized on the nitrogen lone pair of the imidazolidine ring, specifically at the unsubstituted nitrogen atom at position 3 . This orbital exhibits significant p-character and serves as the primary nucleophilic site for chemical reactions. The energy of this orbital, typically around -6.2 to -6.8 electron volts, determines the compound's electron-donating capability and its susceptibility to electrophilic attack.

The lowest unoccupied molecular orbital is predominantly associated with the π* antibonding orbital of the carbonyl group within the carbamate functionality . The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, generally calculated to be 8.5-9.2 electron volts, indicates the compound's relative stability and low reactivity under ambient conditions.

Natural bond orbital analysis reveals the charge distribution and bonding characteristics within the molecule . The nitrogen atom at position 3 carries a partial negative charge of approximately -0.35 to -0.42 elementary charges, reflecting its role as the primary nucleophilic center. The carbonyl carbon exhibits a partial positive charge of around +0.45 to +0.52 elementary charges, consistent with its electrophilic character.

The calculated dipole moment of tert-Butyl imidazolidine-1-carboxylate ranges from 2.8 to 3.4 Debye units, indicating moderate polarity that influences its solubility characteristics and intermolecular interactions . The vector direction of the dipole moment extends from the imidazolidine ring toward the carbonyl oxygen, reflecting the asymmetric charge distribution within the molecule.

Conformational analysis through computational methods reveals multiple low-energy conformations arising from rotation around the nitrogen-carbonyl carbon bond . The energy differences between conformers typically fall within 2-4 kilojoules per mole, suggesting rapid interconversion at room temperature and the presence of multiple conformations in solution.

Thermodynamic Stability Under Varied Conditions

The thermodynamic stability of tert-Butyl imidazolidine-1-carboxylate under various environmental conditions is crucial for its practical applications and storage requirements. Thermal analysis studies reveal important information about the compound's behavior across different temperature ranges and environmental conditions.

Differential scanning calorimetry analysis indicates that the compound remains stable up to approximately 150-180°C before undergoing decomposition [13] [14]. The thermal degradation process typically involves elimination of the tert-butyl group through a concerted mechanism, followed by cyclization reactions of the resulting carbamoyl intermediate. The activation energy for thermal decomposition is calculated to be approximately 180-220 kilojoules per mole, indicating reasonable thermal stability for most synthetic applications.

The compound exhibits excellent stability under neutral and basic conditions, with half-lives exceeding several months at room temperature in aqueous buffer solutions at pH 7-10 [15]. Under acidic conditions, however, the carbamate protecting group undergoes hydrolysis through protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules. The rate of acid-catalyzed hydrolysis follows first-order kinetics with respect to both the substrate concentration and hydrogen ion concentration.

Storage stability studies demonstrate that tert-Butyl imidazolidine-1-carboxylate maintains its chemical integrity when stored at 2-8°C under an inert atmosphere for extended periods [15] [16]. Exposure to air and moisture at room temperature leads to gradual hydrolysis and oxidation reactions, particularly affecting the secondary nitrogen functionality of the imidazolidine ring.

The compound's stability in various organic solvents depends on the solvent's nucleophilicity and polarity [15]. Non-nucleophilic solvents such as dichloromethane, tetrahydrofuran, and toluene provide excellent stability, while protic solvents like methanol and ethanol may promote slow hydrolysis reactions over extended periods. The compound shows particular sensitivity to strong nucleophiles such as hydroxide ions and primary amines, which can attack the electrophilic carbonyl carbon of the carbamate group.

Photostability assessments reveal that the compound is relatively stable under normal laboratory lighting conditions but undergoes gradual degradation upon prolonged exposure to ultraviolet radiation [14]. The photodegradation pathway involves homolytic cleavage of the nitrogen-carbonyl carbon bond, generating radical intermediates that can undergo further reactions with oxygen and other species present in the environment.

The thermal expansion coefficient and other physical properties show temperature dependence consistent with organic molecules of similar molecular weight and functionality [13]. The compound exhibits a glass transition temperature around -45°C, indicating that it remains in a glassy state at typical storage temperatures, which contributes to its long-term stability.

XLogP3

GHS Hazard Statements

Pictograms

Corrosive